![molecular formula C11H17ClN4O B2648130 2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide CAS No. 2411286-24-1](/img/structure/B2648130.png)
2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolopyridine ring and an acetamide group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the triazolopyridine ring could potentially give this compound interesting electronic and steric properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acetamide group could potentially make this compound polar and soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. Given the presence of the triazolopyridine ring, this compound could potentially be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
2-chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)11-14-9-4-3-8(6-16(9)15-11)13-10(17)5-12/h7-8H,3-6H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHBIBFQASJNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2CC(CCC2=N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide |
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